1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride
Overview
Description
1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride is a compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and ability to serve as scaffolds for drug development . The compound’s structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions . The scalability of these methods is crucial for producing the compound in large quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Piperidine-4-carboxamide derivatives
Uniqueness
1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride is unique due to its specific combination of pyrrolidine and piperidine rings, which confer distinct biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9;;/h8-9,12H,1-7H2,(H2,11,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYFTOJOLPUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(CC2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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